molecular formula C8H9BN2O2 B14041855 (1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid

(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid

Cat. No.: B14041855
M. Wt: 175.98 g/mol
InChI Key: TYWSEVKSDIIONO-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is a heterocyclic compound that contains both pyrrole and pyridine rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system. The boronic acid group can then be introduced via borylation reactions using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide variety of biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is unique due to its specific arrangement of the pyrrole and pyridine rings and the presence of the boronic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application .

Properties

Molecular Formula

C8H9BN2O2

Molecular Weight

175.98 g/mol

IUPAC Name

(1-methylpyrrolo[2,3-c]pyridin-4-yl)boronic acid

InChI

InChI=1S/C8H9BN2O2/c1-11-3-2-6-7(9(12)13)4-10-5-8(6)11/h2-5,12-13H,1H3

InChI Key

TYWSEVKSDIIONO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC2=C1C=CN2C)(O)O

Origin of Product

United States

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